(3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate
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Overview
Description
b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate: is a chemical compound with the molecular formula C36H32O9S and a molar mass of 640.7 g/mol . This compound is a derivative of glucopyranoside, where the hydroxyl groups are replaced with benzoate groups, and an ethyl thio group is attached to the anomeric carbon. It is primarily used in glycobiology research, which involves the study of the structure, synthesis, and biological functions of carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate typically involves the protection of the hydroxyl groups of glucopyranoside with benzoate groups. The ethyl thio group is introduced at the anomeric carbon through a thioglycosylation reaction. The reaction conditions often include the use of protecting groups, such as acetates or benzoyl groups, and the use of catalysts like Lewis acids .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. This would include the use of industrial-grade reagents and catalysts, as well as optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate can undergo various chemical reactions, including:
Oxidation: The benzoate groups can be oxidized under strong oxidative conditions.
Reduction: The ethyl thio group can be reduced to an ethyl group.
Substitution: The benzoate groups can be substituted with other protecting groups or functional groups
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products:
Oxidation: Products with oxidized benzoate groups.
Reduction: Products with reduced ethyl thio groups.
Substitution: Products with substituted benzoate groups
Scientific Research Applications
Chemistry: In chemistry, b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Biology: In biology, this compound is used to study the interactions between carbohydrates and proteins, as well as the role of carbohydrates in biological processes. It is also used in the development of glycosylated drugs and therapeutic agents .
Medicine: In medicine, b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate is used in the development of new drugs and therapeutic agents that target carbohydrate-binding proteins. It is also used in the study of carbohydrate metabolism and related diseases .
Industry: In industry, this compound is used in the production of glycosylated products, such as glycosylated polymers and surfactants. It is also used in the development of new materials with specific carbohydrate-binding properties .
Mechanism of Action
The mechanism of action of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate involves its interaction with carbohydrate-binding proteins and enzymes. The benzoate groups and the ethyl thio group provide specific binding interactions with these proteins, allowing the compound to modulate their activity. The molecular targets include glycosidases and glycosyltransferases, which are involved in the synthesis and degradation of carbohydrates .
Comparison with Similar Compounds
α-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetraacetate: Similar structure but with acetate groups instead of benzoate groups.
Methyl β-D-glucopyranoside: Similar glucopyranoside structure but with a methyl group instead of an ethyl thio group.
Benzyl β-D-glucopyranoside: Similar glucopyranoside structure but with a benzyl group instead of an ethyl thio group.
Uniqueness: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate is unique due to its combination of benzoate protecting groups and an ethyl thio group. This combination provides specific binding interactions with carbohydrate-binding proteins and enzymes, making it a valuable tool in glycobiology research .
Properties
IUPAC Name |
(3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZXYVHYHQOAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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